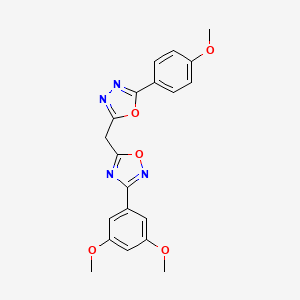
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound, also known as CTAP, has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
The compound's derivatives, particularly those synthesized from quinazolinone analogs, have been researched for their analgesic and anti-inflammatory activities. A study found that certain synthesized acetamides, including those related to the specified compound, exhibited significant analgesic and anti-inflammatory properties, with some being compared favorably to standard drugs like diclofenac sodium. This suggests potential for the development of new pain relief and anti-inflammatory medications (Alagarsamy et al., 2015).
Antimicrobial Activities
Compounds synthesized from the base structure of 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide have been evaluated for their antimicrobial efficacy. Research indicates that some of these compounds, especially those incorporating 1,3-oxazolyl and 7-chloroquinazolin-4(3H)one structures, displayed promising antimicrobial activities against various pathogens, hinting at their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Molecular Docking and Antiviral Activities
Further studies involving molecular docking and evaluation against bacterial strains have been conducted on similar quinazolinone derivatives. These studies aim to understand the binding affinity of these compounds to bacterial proteins, offering insights into their potential as antibacterial agents. Additionally, certain derivatives have demonstrated antiviral activities, including effectiveness against Japanese encephalitis virus, underscoring the potential of these compounds in antiviral therapy (Rajasekaran & Rao, 2015).
Structural and Property Investigations
Research into the structural aspects and properties of related compounds, focusing on their interactions with mineral acids and their ability to form gels and crystalline structures, has revealed their potential in creating novel materials with specific fluorescent properties. This aspect of research opens up possibilities for using these compounds in materials science, particularly in developing new fluorescent materials for various applications (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-7-10-18(11-8-15)25-21(28)14-27-20-12-9-17(24)13-19(20)22(26-23(27)29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJACMMIFBHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid](/img/structure/B2445095.png)
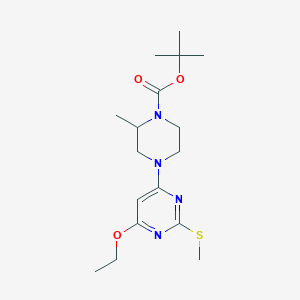
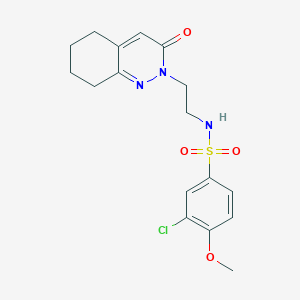

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445100.png)
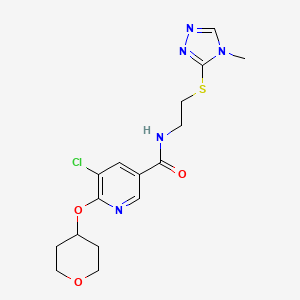
![2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2445103.png)
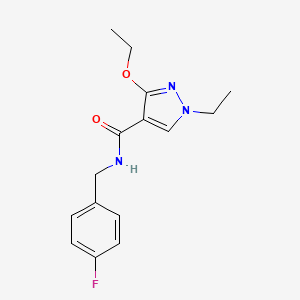
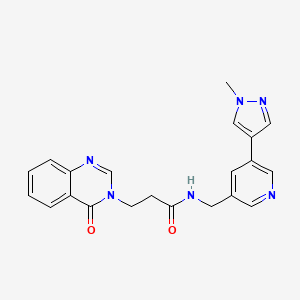
![3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2445107.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2445110.png)
![1,7-bis(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445111.png)
